

5-Bromo-4'-chlorosalicylanilide: A Potential Molecular Probe for Fungal Research

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Compound of Interest

Compound Name: *5-Bromo-4'-chlorosalicylanilide*

Cat. No.: *B1206136*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4'-chlorosalicylanilide is a halogenated salicylanilide, a class of compounds recognized for their broad-spectrum biological activities. While specific research on **5-Bromo-4'-chlorosalicylanilide** as a molecular probe in fungal research is limited in publicly available literature, the study of structurally similar compounds, such as N1-(3,5-dichlorophenyl)-5-chloro-2-hydroxybenzamide (TCSA) and Niclosamide, provides a strong rationale for its investigation as a potential antifungal and anti-virulence agent.^[1] Halogenated salicylanilides have demonstrated the ability to inhibit key fungal processes, including morphogenesis (the transition from yeast to hyphal form) and the formation of biofilms, both of which are critical for the virulence of pathogenic fungi like *Candida albicans* and the multidrug-resistant *Candida auris*.^[1] The primary proposed mechanism of action for these compounds involves the disruption of mitochondrial function.^[2]

These application notes provide a summary of the available data on related halogenated salicylanilides and offer detailed protocols that can be adapted for the study of **5-Bromo-4'-chlorosalicylanilide** as a molecular probe in fungal research.

Data Presentation

Quantitative data on the antifungal activity of **5-Bromo-4'-chlorosalicylanilide** is not readily available. However, the following tables summarize the anti-biofilm and antifungal activities of the closely related and well-studied halogenated salicylanilide, TCSA, to serve as a reference for potential efficacy.

Table 1: In Vitro Anti-Biofilm Activity of a Structurally Related Salicylanilide (TCSA)

Fungal Species	Assay	Concentration (μ M)	Biofilm Inhibition (%)
Candida albicans	XTT Reduction Assay	1	12
Candida auris	XTT Reduction Assay	1	Significant Inhibition

Data sourced from a study on the anti-biofilm and anti-filamentation activities of halogenated salicylanilides. The study highlights that TCSA impairs the ability of both *C. albicans* and the multidrug-resistant *C. auris* to form biofilms, with inhibitory effects observed at micromolar concentrations.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the potential of **5-Bromo-4'-chlorosalicylanilide** as a molecular probe in fungal research. These protocols are based on established methods used for other halogenated salicylanilides.[\[1\]](#)[\[2\]](#)

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of **5-Bromo-4'-chlorosalicylanilide** against various fungal species.

Materials:

- **5-Bromo-4'-chlorosalicylanilide**
- RPMI-1640 medium

- 96-well microtiter plates
- Fungal inoculum (prepared as described below)
- Spectrophotometer or plate reader

Procedure:

- Preparation of Fungal Inoculum:
 - Yeasts (*Candida* spp., *Cryptococcus* spp.):
 1. Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.
 2. Suspend several colonies in sterile saline.
 3. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 4. Dilute this suspension 1:1000 in RPMI-1640 to obtain a final inoculum of $0.5-2.5 \times 10^3$ CFU/mL.[2]
 - Filamentous Fungi (*Aspergillus* spp.):
 1. Culture the mold on Potato Dextrose Agar for 7 days.
 2. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
 3. Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ CFU/mL using a hemocytometer.[2]
- Microdilution Plate Setup:
 1. Add 100 μ L of RPMI-1640 to wells 2-11 of a 96-well plate.
 2. Prepare a stock solution of **5-Bromo-4'-chlorosalicylanilide** in a suitable solvent (e.g., DMSO) and then create a working solution in RPMI-1640.
 3. Add 200 μ L of the **5-Bromo-4'-chlorosalicylanilide** working solution to well 1.

4. Perform serial twofold dilutions by transferring 100 μ L from well 1 to well 2, mix, and continue this process down to well 10. Discard the final 100 μ L from well 10.
 5. Well 11 will serve as the growth control (no compound). Well 12 can be used as a sterility control (no inoculum).
 6. Add 100 μ L of the prepared fungal inoculum to wells 1-11.[\[2\]](#)
- Incubation and Reading:
 1. Incubate the plates at 35-37°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).
 2. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol measures the ability of **5-Bromo-4'-chlorosalicylanilide** to prevent the formation of fungal biofilms.

Materials:

- **5-Bromo-4'-chlorosalicylanilide**
- RPMI-1640 medium
- 96-well flat-bottom microtiter plates
- Fungal inoculum (prepared to 1×10^6 cells/mL in RPMI-1640)
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
- Menadione solution
- Phosphate-buffered saline (PBS)
- Plate reader

Procedure:**• Biofilm Formation:**

1. Add 100 μ L of the fungal cell suspension (1×10^6 cells/mL) to each well of a 96-well plate.
2. Add 100 μ L of RPMI-1640 containing various concentrations of **5-Bromo-4'-chlorosalicylanilide** to the wells. Include a drug-free control.
3. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[2]

• Washing:

1. Gently wash the wells twice with 200 μ L of sterile PBS to remove non-adherent (planktonic) cells.[2]

• Quantification using XTT Reduction Assay:

1. Prepare the XTT-menadione solution by adding 5 μ L of menadione solution to each 1 mL of XTT solution.
2. Add 100 μ L of the XTT-menadione solution to each well.
3. Incubate the plate in the dark at 37°C for 2-3 hours.
4. Measure the absorbance at 492 nm using a plate reader. The color change (formation of formazan) is proportional to the metabolic activity of the biofilm.
5. Calculate the percentage of biofilm inhibition relative to the drug-free control.[2]

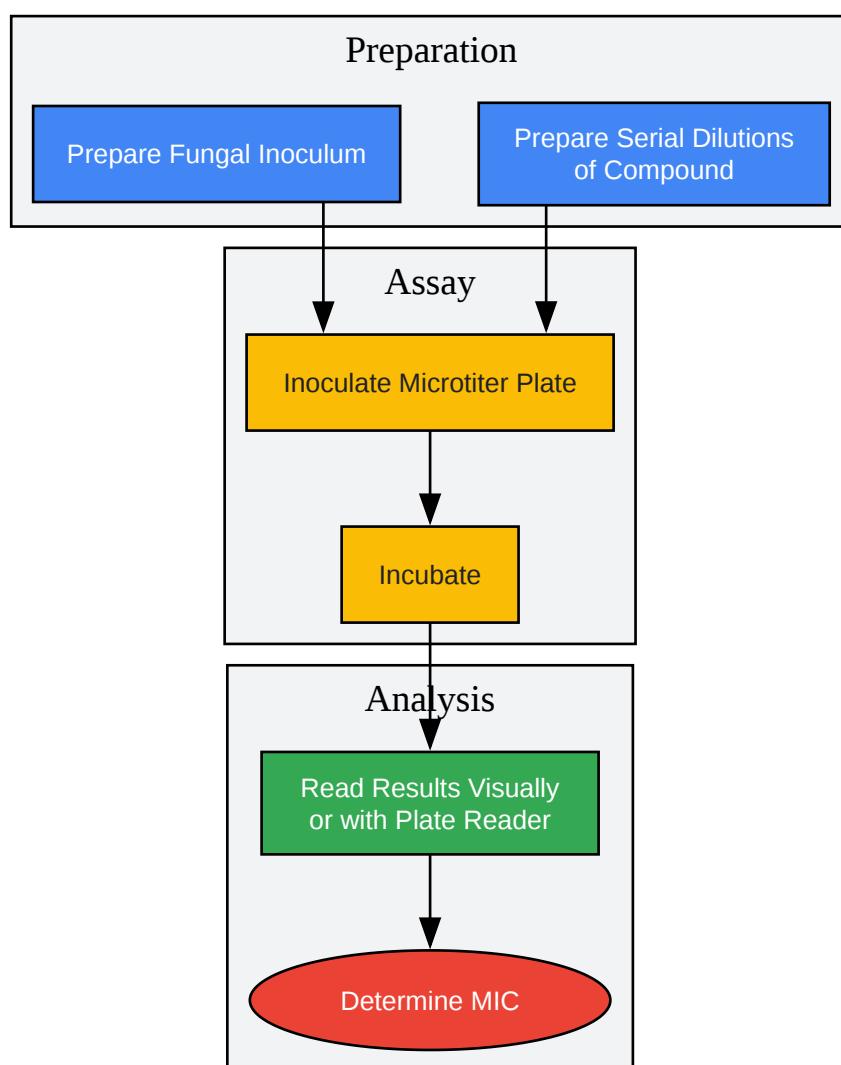
Visualizations

Proposed Mechanism of Action for Halogenated Salicylanilides

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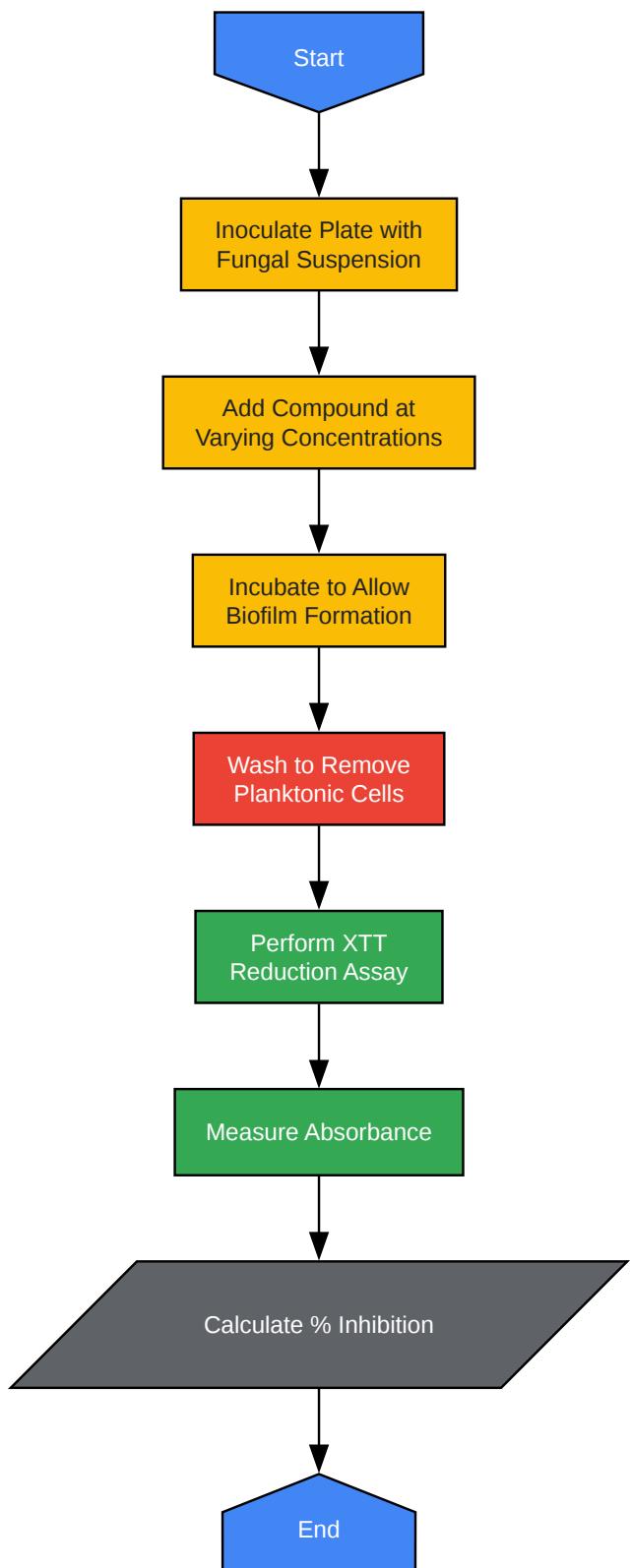
Caption: Proposed mechanism of action for halogenated salicylanilides in fungi.

Experimental Workflow for Antifungal Susceptibility Testing

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Caption: Workflow for broth microdilution antifungal susceptibility testing.

Workflow for Fungal Biofilm Inhibition Assay



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Caption: Workflow for assessing fungal biofilm inhibition.

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References

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